![molecular formula C23H21N3O2S B2624627 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923244-68-2](/img/structure/B2624627.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
“N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” is a chemical compound that has not been extensively studied. It is a derivative of benzo[d]thiazol-2-yl, a heterocyclic compound that has been associated with various biological activities . The compound’s molecular formula is C22H19N3O2S.
Molecular Structure Analysis
The molecular structure of “N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” can be inferred from its molecular formula and the known structures of similar compounds. The compound likely contains a benzo[d]thiazol-2-yl ring, a phenyl ring, and a pyridin-4-ylmethyl group .Scientific Research Applications
- Characterization Techniques : Surface investigations using atomic force microscopy (AFM) and scanning electron microscopy (SEM) were employed to assess the relative degradation of low-carbon steel under the influence of the synthesized inhibitor .
- Research Findings : A simple and eco-friendly protocol was developed to synthesize novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. The reaction involved a one-pot C–C and C–N bond-forming strategy without using any metal catalyst .
- Research Findings : The compound exhibited emergent antibacterial activity. Further details on its mechanism and specific targets would require additional investigation .
- Research Findings : A series of N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides was synthesized and evaluated for anticonvulsant activity. Biochemical assays were conducted to assess their effects on oxidative stress markers in brain homogenates .
Anti-Inflammatory Properties
Corrosion Inhibition
Quinoline Derivatives Synthesis
Antibacterial Activity
Anticonvulsant Properties
Future Directions
The future research directions for “N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” could include further investigation into its potential biological activities, such as its antibacterial properties . Additionally, more research could be conducted to fully understand its synthesis process, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-8-9-21-20(15-19)25-23(29-21)26(16-18-11-13-24-14-12-18)22(27)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-15H,7,10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEKXZNRKBTLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
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